2-(4-methyl-2-thiazolyl)-Benzothiazole
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Overview
Description
2-(4-methyl-2-thiazolyl)-Benzothiazole is a heterocyclic compound that contains both thiazole and benzothiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-2-thiazolyl)-Benzothiazole typically involves the reaction of 4-methyl-2-thiazolylamine with benzothiazole derivatives under specific conditions. One common method includes the use of a condensation reaction where the amine group of 4-methyl-2-thiazolylamine reacts with a carbonyl group of a benzothiazole derivative in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-2-thiazolyl)-Benzothiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
2-(4-methyl-2-thiazolyl)-Benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methyl-2-thiazolyl)-Benzothiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of enzyme activity, alteration of cellular signaling pathways, and interaction with DNA or RNA .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-thiazolylamine
- Benzothiazole
- 2-(2-thiazolyl)-Benzothiazole
Uniqueness
2-(4-methyl-2-thiazolyl)-Benzothiazole is unique due to the presence of both thiazole and benzothiazole rings, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H8N2S2 |
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Molecular Weight |
232.3 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H8N2S2/c1-7-6-14-10(12-7)11-13-8-4-2-3-5-9(8)15-11/h2-6H,1H3 |
InChI Key |
HSKPCPQLOWIWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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